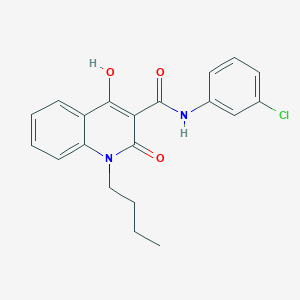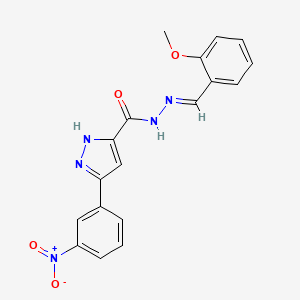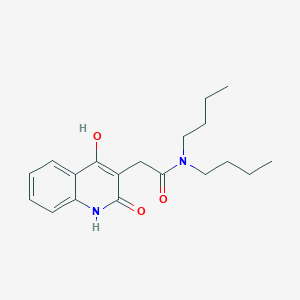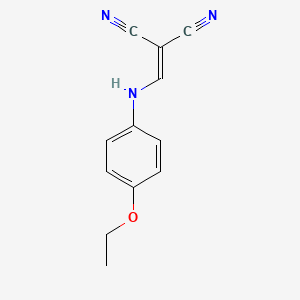
1-butyl-N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 1-butyl-N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves several steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the butyl group, the chlorophenyl group, and the hydroxy and oxo functionalities. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality of the compound .
Analyse Chemischer Reaktionen
1-butyl-N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .
Wissenschaftliche Forschungsanwendungen
1-butyl-N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-butyl-N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in the context of its anticancer properties, the compound may inhibit the activity of certain tyrosine kinases, leading to the suppression of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
1-butyl-N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Quinoline-3-carboxamide: Studied for its anti-inflammatory properties.
4-hydroxyquinoline:
Eigenschaften
Molekularformel |
C20H19ClN2O3 |
|---|---|
Molekulargewicht |
370.8 g/mol |
IUPAC-Name |
1-butyl-N-(3-chlorophenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C20H19ClN2O3/c1-2-3-11-23-16-10-5-4-9-15(16)18(24)17(20(23)26)19(25)22-14-8-6-7-13(21)12-14/h4-10,12,24H,2-3,11H2,1H3,(H,22,25) |
InChI-Schlüssel |
XTXSHGSIOFUUQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11993871.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11993875.png)
![3-methyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]benzamide](/img/structure/B11993879.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-tert-butyl-4-phenylpyridine-3-carbonitrile](/img/structure/B11993887.png)
![2,4-dichloro-N-(2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11993891.png)





